![molecular formula C17H9ClF3N3O2 B2733832 Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate CAS No. 2061727-28-2](/img/structure/B2733832.png)
Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate
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Description
Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of various cytokines. CP-690,550 has shown promising results in the treatment of various autoimmune diseases and is currently being evaluated in clinical trials.
Scientific Research Applications
- Crop Protection : Trifluoromethylpyridine (TFMP) derivatives play a crucial role in safeguarding crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, has paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops by inhibiting pests and enhancing yield .
- Vapor-Phase Reaction : The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as an intermediate for fluazifop involves a simple one-step reaction, making it an efficient process .
- Clinical Trials : Currently, several TFMP-containing pharmaceuticals are undergoing clinical trials. Five pharmaceutical products and two veterinary products containing the TFMP moiety have already received market approval .
- Fluorinated Organic Chemicals : As fluorine-containing compounds gain prominence, the development of fluorinated organic chemicals becomes a critical research area. TFMP derivatives contribute to this field by offering diverse applications .
- Suzuki Reaction : 2-Chloro-5-(trifluoromethyl)phenylboronic acid serves as a reactant for synthesizing aryl- and heteroarylfurocoumarins via Suzuki reactions .
- Urease Inhibitors : The nitro and chloro groups in related compounds have been explored for their potential to enhance urease inhibitor activity .
- Berotralstat : Berotralstat, a compound containing the trifluoromethyl group, has been approved by the FDA for treating hereditary angioedema (HAE). It inhibits plasma kallikrein, addressing inflammation caused by HAE .
Agrochemicals
Pharmaceuticals
Functional Materials
Synthetic Chemistry
FDA-Approved Medication
Chemical Synthesis
properties
IUPAC Name |
phenyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3N3O2/c18-12-8-10(17(19,20)21)9-23-14(12)15-22-7-6-13(24-15)16(25)26-11-4-2-1-3-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOZNUCCBEBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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